(2R)-2-propyloxirane

Description

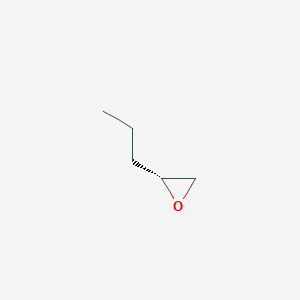

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-propyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYURNNNQIFDVCA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 2r 2 Propyloxirane and Its Derivatives

Asymmetric Epoxidation of Olefinic Precursors

The direct asymmetric epoxidation of prochiral alkenes stands as the most atom-economical and elegant route to chiral epoxides. This transformation involves the delivery of an oxygen atom to one of the two enantiotopic faces of the double bond of a molecule like 1-pentene (B89616), leading to the preferential formation of one enantiomer of the corresponding epoxide. The success of this approach hinges on the use of a chiral catalyst that can effectively discriminate between these faces.

Transition Metal-Catalyzed Asymmetric Epoxidation

Transition metal complexes, featuring chiral ligands, have proven to be powerful catalysts for the asymmetric epoxidation of a wide range of olefins. These methods often exhibit high catalytic turnover numbers and excellent enantioselectivities.

The Sharpless asymmetric epoxidation is a renowned and powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgresearchgate.netmdpi.com This reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) serving as the oxidant. sigmaaldrich.comresearchgate.net The predictability of the stereochemical outcome, based on the chirality of the tartrate ester used, has made this reaction a staple in organic synthesis. researchgate.net

However, the Sharpless epoxidation is specifically designed for allylic alcohols. The substrate for the synthesis of (2R)-2-propyloxirane is 1-pentene, a terminal alkene that lacks the requisite allylic hydroxyl group for the Sharpless catalyst system to operate effectively. Therefore, the direct Sharpless asymmetric epoxidation of 1-pentene is not a viable method for the synthesis of this compound.

The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of unfunctionalized alkenes, including terminal olefins like 1-pentene. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction employs a chiral manganese-salen complex as the catalyst and typically utilizes a stoichiometric oxidant such as sodium hypochlorite (B82951) (bleach). synarchive.comorganic-chemistry.org The development of these catalysts by Eric Jacobsen and Tsutomu Katsuki in the early 1990s provided a significant breakthrough, offering a complementary approach to the Sharpless epoxidation. wikipedia.org

The enantioselectivity of the Jacobsen-Katsuki epoxidation is influenced by several factors, including the specific structure of the salen ligand, the nature of any axial donor ligands, and the reaction temperature. wikipedia.orgorganic-chemistry.org For the epoxidation of terminal alkenes like 1-pentene, the selection of the appropriate chiral salen ligand is crucial for achieving high enantiomeric excess (ee) of the desired this compound. While the Jacobsen-Katsuki epoxidation is a suitable method for this transformation, specific research data on the epoxidation of 1-pentene to yield this compound is not extensively detailed in readily available literature, making a precise data table on this specific reaction challenging to compile. General findings indicate that terminal alkenes can be challenging substrates compared to cis-disubstituted olefins, often resulting in more moderate enantioselectivities.

Table 1: General Performance of Jacobsen-Katsuki Epoxidation for Terminal Alkenes

| Substrate | Catalyst System | Oxidant | Enantiomeric Excess (ee%) | Yield (%) |

| Terminal Alkenes (General) | Chiral Mn(III)-salen | NaOCl | Moderate to High | Good to Excellent |

Note: This table represents generalized data for terminal alkenes and not specifically for 1-pentene due to a lack of specific literature data.

Cobalt-salen complexes and other cobalt(III)-based systems have also been investigated for asymmetric epoxidation. These catalysts can activate oxidants such as molecular oxygen, often in the presence of a reducing agent, to perform the epoxidation. Research has shown that polyaniline-supported cobalt(II) salen complexes can catalyze the aerobic epoxidation of certain substrates. nih.gov The development of cobalt-catalyzed systems for the asymmetric epoxidation of simple terminal alkenes like 1-pentene is an area of ongoing research. Similar to the Jacobsen-Katsuki epoxidation, specific and detailed research findings for the application of cobalt(III)-based systems to the synthesis of this compound from 1-pentene are not widely reported.

Organocatalytic Asymmetric Epoxidation

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. For asymmetric epoxidation, chiral ketones have been developed as highly effective organocatalysts.

Chiral ketone-catalyzed epoxidation typically involves the in-situ generation of a chiral dioxirane (B86890) from the ketone catalyst and a stoichiometric oxidant, most commonly potassium peroxymonosulfate (B1194676) (Oxone®). researchgate.netresearchgate.net This chiral dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner. The Shi epoxidation, which utilizes a fructose-derived chiral ketone, is a prominent example of this methodology and has been shown to be effective for a range of olefins. researchgate.net

The epoxidation of terminal olefins using chiral ketones has been investigated, with some systems showing encouraging levels of enantioselectivity. sigmaaldrich.comnih.gov The mechanism is believed to proceed through a spiro transition state, where the stereochemical outcome is dictated by the structure of the chiral ketone. wikipedia.org The development of new generations of chiral ketones continues to expand the substrate scope and improve the enantioselectivities for challenging substrates like terminal alkenes.

While this method is promising, detailed and specific data on the enantiomeric excess and yield for the synthesis of this compound from 1-pentene using chiral ketone-catalyzed epoxidation is not extensively documented in the surveyed literature.

Table 2: General Performance of Chiral Ketone-Catalyzed Epoxidation for Terminal Olefins

| Substrate | Catalyst | Oxidant | Enantiomeric Excess (ee%) | Yield (%) |

| Terminal Olefins (General) | Chiral Ketone (e.g., Shi-type) | Oxone® | Moderate to High | Variable |

Note: This table represents generalized data for terminal olefins and not specifically for 1-pentene due to a lack of specific literature data.

Substrate-Controlled Diastereoselective Epoxidation Strategies

Substrate-controlled diastereoselective epoxidation is a powerful strategy where a pre-existing stereocenter in the substrate molecule dictates the stereochemical outcome of the epoxidation reaction. This approach is commonly applied to allylic and homoallylic alcohols, where the resident hydroxyl group directs the oxidizing agent to a specific face of the double bond.

The directing effect of the hydroxyl group is often mediated through coordination with a metal catalyst. Vanadium-catalyzed epoxidations, for example, show excellent selectivity for the syn-diastereomer when applied to both cyclic and acyclic allylic alcohols. nih.gov The reaction proceeds through a transition state where the substrate assumes a conformation that minimizes allylic strain, guiding the peroxide to the same face as the hydroxyl group. nih.gov Similarly, titanium-catalyzed systems, such as the famed Sharpless-Katsuki epoxidation, rely on the formation of a titanium-alkoxide complex which directs the oxidant, tert-butyl hydroperoxide, to one face of the alkene. researchgate.net The stereochemistry of the resulting epoxy alcohol is therefore controlled by the chirality of the starting allylic alcohol.

For homoallylic alcohols, the directing effect of the hydroxyl group is also effective, although selectivities can sometimes be lower than for their allylic counterparts. nih.gov Tungsten-catalyzed asymmetric epoxidation using hydrogen peroxide has been shown to be effective for both allylic and homoallylic alcohols, yielding products with high enantiomeric excess. Methyltrioxorhenium (MTO) is another catalyst that efficiently promotes the epoxidation of homoallylic alcohols with aqueous hydrogen peroxide, affording 3,4-epoxy alcohols in excellent yields. scilit.com

To synthesize a precursor for this compound, one could envision starting with a chiral homoallylic alcohol, such as (R)-pent-1-en-3-ol. A substrate-controlled epoxidation would then be expected to yield the corresponding epoxy alcohol with a defined stereochemistry at the newly formed epoxide ring. Subsequent chemical manipulation of the hydroxyl group would lead to the target this compound.

Table 1: Examples of Substrate-Controlled Diastereoselective Epoxidation

| Catalyst System | Substrate Type | Predominant Product Diastereomer | Reference |

|---|---|---|---|

| Vanadium-based | Allylic Alcohols | syn | nih.gov |

| Titanium/L-(+)-DET | Prochiral Allylic Alcohols | (2R,3R)-epoxy alcohol | nih.gov |

| Titanium Salalen | Chiral Terminal Allylic Alcohols | syn | youtube.com |

| Tungsten/Chiral Ligand | cis and trans Homoallylic Alcohols | High ee epoxy alcohols | |

| Methyltrioxorhenium (MTO) | Homoallylic Alcohols | 3,4-Epoxy Alcohols | scilit.com |

Enantioselective Resolution Approaches

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric excess.

Hydrolytic Kinetic Resolution (HKR) Techniques

Hydrolytic kinetic resolution (HKR) is a highly efficient and practical method for resolving racemic terminal epoxides. nih.gov The Jacobsen-Katsuki HKR is a premier example, utilizing a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile. researchgate.netnih.gov This reaction provides access to both the unreacted, enantiomerically enriched epoxide and the corresponding 1,2-diol, also in high enantiomeric purity. nih.gov

The process is applicable to a broad range of terminal epoxides, including aliphatic ones like racemic 1,2-epoxypentane (B89766) (racemic 2-propyloxirane). nih.govnih.gov In a typical HKR of racemic 1,2-epoxypentane using the (R,R)-(salen)Co catalyst, the (S)-enantiomer reacts preferentially with water to form (S)-pentane-1,2-diol. This leaves the unreacted (R)-enantiomer, this compound, which can be recovered with very high enantiomeric excess (>99% ee). nih.gov

The reaction is attractive for its operational simplicity, the use of inexpensive water as the reagent, and low catalyst loadings (0.2–2.0 mol %). nih.govsci-hub.box The mechanism involves a cooperative bimetallic pathway where two Co(III) complexes participate: one acts as a Lewis acid to activate the epoxide, and the other delivers the hydroxide (B78521) nucleophile. nih.govnih.gov The high selectivity factors (k_rel), often exceeding 50 and in some cases over 200, underscore the method's efficacy. nih.gov

Table 2: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

| Catalyst | Substrate | Products | Key Features | Reference |

|---|---|---|---|---|

| Chiral (salen)Co(III) complex | Racemic Terminal Epoxides | Enantioenriched Epoxide and 1,2-Diol | High ee (>99%), low catalyst loading, uses water | nih.gov |

| (R,R)-(salen)Co(III)OAc | Racemic 1,2-Epoxypentane | This compound and (S)-Pentane-1,2-diol | Provides access to the target compound directly | nih.govnih.gov |

Enzyme-Catalyzed Kinetic Resolution

Biocatalysis offers an environmentally benign and highly selective alternative for resolving racemic epoxides. Enzymes such as lipases and epoxide hydrolases are particularly effective for this purpose. nih.govnih.gov

Lipases are commonly employed in the kinetic resolution of racemic alcohols via enantioselective acylation or deacylation. nih.govmdpi.com For epoxy alcohols, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. For instance, porcine pancreatic lipase has been used to resolve (±)-2,3-epoxy-1-tridecanol by acetylation with acetic anhydride, leaving the (2R,3S)-enantiomer with over 99% ee. nih.gov A similar strategy could be applied to a racemic precursor of this compound, such as 1-hydroxypentan-2-one, followed by reduction and cyclization.

Epoxide Hydrolases (EHs) catalyze the enantioselective hydrolysis of epoxides to their corresponding vicinal diols. nih.gov This process is analogous to the chemical HKR but operates under mild, physiological conditions. EHs from various sources, including yeast and bacteria, have been shown to resolve terminal epoxides. nih.govresearchgate.netnih.gov For example, an epoxide hydrolase from the yeast Yarrowia lipolytica exhibits high activity towards 1,2-epoxyoctane, a close structural analog of 1,2-epoxypentane. researchgate.net The kinetic resolution of racemic 1,2-epoxypentane with an appropriate EH would involve the selective hydrolysis of the (S)-enantiomer, yielding (S)-pentane-1,2-diol and leaving the desired this compound unreacted and enantiomerically pure. nih.gov Protein engineering has also been used to enhance the enantioselectivity and activity of epoxide hydrolases for specific substrates. rsc.org

Table 3: Enzyme-Catalyzed Kinetic Resolution Examples

| Enzyme Type | Reaction | Substrate Example | Result | Reference |

|---|---|---|---|---|

| Lipase | Enantioselective acylation | (±)-2,3-epoxy-1-tridecanol | (2R,3S)-epoxy alcohol (>99% ee) | nih.gov |

| Epoxide Hydrolase | Enantioselective hydrolysis | Racemic 1,2-epoxyoctane | Enantioenriched (R)-1,2-octanediol | researchgate.net |

| Epoxide Hydrolase | Enantioselective hydrolysis | Racemic epichlorohydrin | (S)-epichlorohydrin (>99% ee) | rsc.org |

Synthesis from Chiral Pool Precursors

The chiral pool synthesis approach utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. youtube.comresearchgate.netresearchgate.net These molecules possess defined stereocenters that can be carried through a synthetic sequence to produce a complex target molecule with controlled stereochemistry.

A plausible synthesis of this compound could start from a C5 or C6 chiral pool precursor like L-glutamic acid or D-glucose. For example, L-glutamic acid, a readily available amino acid, can be converted into (S)-5-(hydroxymethyl)-2-pyrrolidinone. researchgate.net This intermediate possesses a key stereocenter and functionality that can be elaborated. The hydroxyl group could be transformed into a propyl group, and the lactam ring could be opened and manipulated to form the desired C5 backbone. Subsequent steps would involve the introduction of the epoxide functionality with retention or inversion of configuration at the appropriate carbon to yield this compound.

Similarly, carbohydrates like D-glucose offer a rich source of stereocenters. researchgate.net Known chemical transformations can be used to selectively cleave and modify the carbohydrate backbone to generate a chiral polyol intermediate. For instance, a five-carbon sugar derivative could be converted into a chiral pentane-1,2-diol. This diol could then be transformed into this compound through a standard two-step procedure involving tosylation of the primary alcohol followed by intramolecular cyclization under basic conditions, which proceeds with inversion of stereochemistry at the secondary carbon. This ensures the formation of the (R)-epoxide from an (S)-diol precursor.

While these routes require multiple synthetic steps involving functional group interconversions and protection/deprotection strategies, they leverage the inherent chirality of the starting material to achieve the desired enantiomerically pure product. researchgate.netresearchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₅H₁₀O |

| tert-Butyl hydroperoxide | 2-hydroperoxy-2-methylpropane | C₄H₁₀O₂ |

| (R)-Pent-1-en-3-ol | (3R)-pent-4-en-3-ol | C₅H₁₀O |

| 1,2-Epoxypentane | 2-propyloxirane | C₅H₁₀O |

| (S)-Pentane-1,2-diol | (2S)-pentane-1,2-diol | C₅H₁₂O₂ |

| (±)-2,3-epoxy-1-tridecanol | (±)-2-decyl-3-oxiran-2-ylmethanol | C₁₃H₂₆O₂ |

| Acetic anhydride | Ethanoic anhydride | C₄H₆O₃ |

| 1,2-Epoxyoctane | 2-hexyloxirane | C₈H₁₆O |

| (S)-Pentane-1,2-diol | (2S)-pentane-1,2-diol | C₅H₁₂O₂ |

| L-Glutamic acid | (2S)-2-aminopentanedioic acid | C₅H₉NO₄ |

| D-Glucose | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | C₆H₁₂O₆ |

| (S)-5-(hydroxymethyl)-2-pyrrolidinone | (5S)-5-(hydroxymethyl)pyrrolidin-2-one | C₅H₉NO₂ |

| (salen)Co(III) complex | (Salicylidene)ethylenediaminecobalt(III) complex | Varies with ligand |

Mechanistic and Stereochemical Investigations of 2r 2 Propyloxirane Ring Opening Reactions

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the epoxide ring is a fundamental reaction pathway. The asymmetric nature of (2R)-2-propyloxirane, with a propyl group attached to one of the epoxide carbons, influences the regiochemical outcome of these reactions.

Regioselectivity and Stereochemistry in SN2-like Processes

Under basic or neutral conditions, the ring opening of epoxides generally follows an SN2-like mechanism. In this pathway, a nucleophile attacks one of the epoxide carbons from the backside, leading to inversion of configuration at the attacked carbon and cleavage of the adjacent carbon-oxygen bond libretexts.orglibretexts.orgtestbook.comtransformationtutoring.com. For asymmetric epoxides like this compound, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom libretexts.orglibretexts.orgtestbook.comtransformationtutoring.com. In the case of this compound, the carbon bearing the propyl group is more substituted than the terminal carbon. Therefore, under SN2-like conditions, the nucleophile is expected to attack the terminal carbon (the carbon not bearing the propyl group), resulting in the nucleophile being attached to the primary carbon and the hydroxyl group (after protonation) being attached to the secondary carbon (the carbon bearing the propyl group) libretexts.orglibretexts.orgtestbook.comtransformationtutoring.com. The stereochemistry at the attacked carbon (the terminal carbon) will be inverted if it were a stereocenter, but in this compound, the terminal carbon is primary and not a stereocenter. The stereochemistry at the carbon bearing the propyl group (which is a stereocenter with (R) configuration) will be retained in this regiochemical outcome.

Acid-Catalyzed Ring Opening Mechanisms and Transition States

Under acidic conditions, the epoxide oxygen becomes protonated, making it a better leaving group libretexts.orglibretexts.orgtestbook.comtransformationtutoring.commasterorganicchemistry.com. The acid-catalyzed ring opening of asymmetric epoxides can exhibit regioselectivity that is influenced by both steric and electronic factors, often displaying characteristics of both SN1 and SN2 mechanisms libretexts.orglibretexts.orgtestbook.comlibretexts.orgunicamp.br. The protonated epoxide is attacked by a nucleophile. While a pure SN1 mechanism would involve the formation of a carbocation intermediate and attack at the more substituted carbon, the acid-catalyzed epoxide opening is often described as a hybrid or borderline SN2 mechanism libretexts.orglibretexts.orgtestbook.comunicamp.br. In this hybrid mechanism, the carbon-oxygen bond begins to break, and a partial positive charge develops on the more substituted carbon (the carbon bearing the propyl group in this compound) due to its ability to better stabilize positive charge libretexts.orglibretexts.orglibretexts.org. The nucleophile then attacks this more substituted carbon from the backside, leading to inversion of configuration at this carbon libretexts.orglibretexts.orgtransformationtutoring.comlibretexts.org. Thus, under acid-catalyzed conditions, the nucleophile is more likely to attack the carbon bearing the propyl group, resulting in the nucleophile and the hydroxyl group being attached to adjacent carbons, with inversion of configuration at the carbon that was attacked (the carbon bearing the propyl group). The transition state in the acid-catalyzed opening involves the partial breaking of the C-O bond and partial formation of the bond between the carbon and the nucleophile, with the positive charge distributed libretexts.orglibretexts.orgtestbook.comunicamp.br. Theoretical studies on propylene (B89431) oxide (a related asymmetric epoxide) acid-catalyzed hydrolysis have investigated both SN1 and borderline SN2 mechanisms, suggesting that the borderline SN2 mechanism is often more favorable, especially in the gas phase, although solvation effects can influence the preferred pathway unicamp.br.

Base-Catalyzed Ring Opening Mechanisms and Transition States

Base-catalyzed epoxide ring opening is a classic example of an SN2 reaction libretexts.orglibretexts.orgtestbook.commasterorganicchemistry.com. A strong nucleophile, which is also often a strong base, directly attacks the epoxide ring libretexts.orglibretexts.orgtestbook.commasterorganicchemistry.com. Unlike acid-catalyzed conditions, the epoxide oxygen is not protonated prior to attack masterorganicchemistry.comyoutube.com. The ring opens because of the significant ring strain in the three-membered ring libretexts.orglibretexts.orgmasterorganicchemistry.com. The nucleophilic attack occurs at the less sterically hindered carbon atom libretexts.orglibretexts.orgtestbook.comtransformationtutoring.commasterorganicchemistry.com. For this compound, this means the nucleophile will attack the terminal carbon (the carbon not bearing the propyl group) libretexts.orglibretexts.orgtestbook.comtransformationtutoring.com. This backside attack leads to inversion of configuration at the attacked carbon libretexts.orglibretexts.orgtransformationtutoring.commasterorganicchemistry.com. Since the terminal carbon in this compound is not a stereocenter, the primary stereochemical outcome is the inversion of configuration at this prochiral center relative to the incoming nucleophile, and retention of the (R) configuration at the carbon bearing the propyl group. The transition state for the base-catalyzed opening is a typical SN2 transition state, with the nucleophile and the leaving group (the developing alkoxide) partially bonded to the attacked carbon.

Stereoretentive versus Stereoinvertive Transformations

The stereochemical outcome of epoxide ring opening is highly dependent on the reaction mechanism. SN2-like reactions, whether under basic or acid-catalyzed conditions, proceed with inversion of configuration at the carbon atom undergoing nucleophilic attack libretexts.orglibretexts.orgtransformationtutoring.comlibretexts.orgmasterorganicchemistry.com. For this compound, the regioselectivity dictates which carbon is attacked. Under base-catalyzed conditions, attack occurs at the less hindered terminal carbon. If this carbon were a stereocenter, inversion would occur. Since it is a primary carbon, the stereochemistry at the adjacent carbon (bearing the propyl group) is retained libretexts.orglibretexts.orgtestbook.comtransformationtutoring.com. Under acid-catalyzed conditions, attack tends to occur at the more substituted carbon (bearing the propyl group) libretexts.orglibretexts.orglibretexts.org. This carbon is a stereocenter in this compound with an (R) configuration. The SN2-like backside attack at this carbon leads to inversion of its configuration libretexts.orglibretexts.orgtransformationtutoring.comlibretexts.org. Therefore, the ring opening of this compound can lead to different stereoisomers depending on the reaction conditions and the regioselectivity of the nucleophilic attack pcrest.com. For example, hydrolysis under acidic conditions can yield (S)-1,2-pentanediol (resulting from attack at the carbon bearing the propyl group and inversion), while hydrolysis under basic conditions can yield (R)-1,2-pentanediol (resulting from attack at the terminal carbon and retention of configuration at the propyl-substituted carbon) pcrest.com.

Reactivity with Diverse Nucleophiles

Epoxides are reactive electrophiles and can undergo ring-opening reactions with a wide variety of nucleophiles.

Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithium Reagents, Sulfones)

Carbon-based nucleophiles, such as Grignard reagents and organolithium reagents, are particularly strong nucleophiles and strong bases masterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com. Their reactions with epoxides typically proceed via the base-catalyzed, SN2-like mechanism, with attack occurring at the less substituted carbon atom transformationtutoring.commasterorganicchemistry.commasterorganicchemistry.com. The reaction of this compound with a Grignard reagent (RMgX) or an organolithium reagent (RLi) would involve the attack of the carbon nucleophile at the terminal carbon of the epoxide. This results in the formation of a new carbon-carbon bond and the opening of the epoxide ring to yield an alkoxide, which upon acidic workup, provides a primary alcohol transformationtutoring.commasterorganicchemistry.commasterorganicchemistry.com.

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would lead to the formation of an intermediate alkoxide resulting from the attack of the methyl carbanion at the terminal carbon. Subsequent protonation would yield (R)-2-hexanol. The stereochemistry at the carbon bearing the propyl group is retained because the attack occurs at the terminal carbon.

Sulfones can also act as carbon nucleophiles, particularly when the alpha proton is abstracted by a base to form a stabilized carbanion wikipedia.org. These carbanions can then react with epoxides. The reaction of a sulfone-stabilized carbanion with this compound would also be expected to follow an SN2-like mechanism, with the carbanion attacking the less substituted terminal carbon, leading to ring opening and the formation of a new carbon-carbon bond. For instance, a study mentions the synthesis of 2-(octylsulfonyl)-3-propyloxirane, indicating the potential for sulfone chemistry involving propyloxirane derivatives, although the specific ring-opening of this compound with a sulfone nucleophile is not detailed in the provided search results thieme-connect.de.

The regioselectivity of the reaction with carbon nucleophiles is primarily governed by sterics under basic conditions, leading to attack at the less hindered site.

Table 1: Illustrative Ring-Opening Reactions of this compound

| Nucleophile | Conditions | Primary Regioselectivity | Stereochemical Outcome at C2 (Propyl-substituted carbon) | Expected Product Class |

| Water | Acidic | More substituted carbon | Inversion (R to S) | Diol |

| Water | Basic | Less substituted carbon | Retention (R) | Diol |

| Grignard Reagent | Basic | Less substituted carbon | Retention (R) | Primary Alcohol |

| Organolithium Rgt. | Basic | Less substituted carbon | Retention (R) | Primary Alcohol |

| Sulfone Carbanion | Basic | Less substituted carbon | Retention (R) | β-Hydroxysulfone |

Table 2: Examples of Products from Ring Opening (Based on Regioselectivity)

| Starting Material | Conditions | Major Product (Illustrative) |

| This compound | Acidic H₂O | (2S)-1,2-Pentanediol |

| This compound | Basic H₂O | (2R)-1,2-Pentanediol |

| This compound | CH₃MgBr | (R)-2-Hexanol |

Note: The specific stereochemical outcomes for all reactions depend on the absolute configuration of the starting material and the regioselectivity and stereochemistry of the reaction mechanism. The table illustrates the expected major products based on the general principles of epoxide ring opening discussed.

Heteroatom-Based Nucleophiles (e.g., Alkoxides, Azides, Triazoles)

The ring opening of epoxides with heteroatom-based nucleophiles, such as alkoxides and azides, typically proceeds under basic conditions. Under these conditions, the nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring via an SN2 mechanism. This backside attack leads to an inversion of stereochemistry at the attacked carbon center. masterorganicchemistry.comlibretexts.orglibretexts.orgscribd.com

For a chiral epoxide like this compound, reaction with a heteroatom nucleophile under basic conditions would be expected to primarily target the less substituted carbon (C1). This attack would result in the formation of a product where the nucleophile is attached to the terminal carbon and a hydroxyl group is located at the original stereocenter (C2), with the configuration at C2 being retained.

Alkoxides (RO⁻) are strong nucleophiles that readily open epoxide rings in alcoholic solvents. masterorganicchemistry.com The reaction involves the alkoxide attacking the less hindered carbon, followed by protonation of the resulting alkoxide intermediate to yield a β-hydroxy ether. masterorganicchemistry.comlibretexts.org

Azides (N₃⁻) are another class of heteroatom nucleophiles commonly employed in epoxide ring opening. Reaction with azide (B81097) typically leads to the formation of a β-azido alcohol. This transformation is valuable for the synthesis of vicinal amino alcohols, often after subsequent reduction of the azide group. The ring opening with azide also follows an SN2 pathway, resulting in inversion of configuration at the site of attack. masterorganicchemistry.comlibretexts.org While specific data for this compound reacting with azides or triazoles were not extensively detailed in the provided search results, the general principles of epoxide ring opening with these nucleophiles under basic conditions apply. Result escholarship.org mentions opening an epoxide ring with sodium azide.

Catalytic Ring-Opening Strategies

Catalytic methods offer powerful tools for controlling the regioselectivity and stereoselectivity of epoxide ring-opening reactions, often enabling transformations that are difficult to achieve under uncatalyzed conditions.

Metal-Catalyzed Regio- and Stereoselective Ring Opening

Metal catalysts can activate the epoxide ring, making it more susceptible to nucleophilic attack, or coordinate with the nucleophile, influencing the reaction pathway. Metal-catalyzed epoxide ring opening can proceed with high levels of regio- and stereocontrol, depending on the metal, ligand, and reaction conditions. thieme-connect.de

Reductive and Oxidative Epoxide Ring Opening

Epoxide rings can also undergo reductive or oxidative cleavage under specific conditions. Reductive ring opening typically involves the addition of a hydride or equivalent reducing agent across the carbon-oxygen bond of the epoxide, leading to the formation of an alcohol. masterorganicchemistry.comlibretexts.org Oxidative ring opening, in contrast, involves the cleavage of the carbon-carbon bond or further oxidation of the oxygenated products. nih.govlibretexts.orglibretexts.org

Reductive ring opening of epoxides can be achieved using various reducing agents, such as metal hydrides (e.g., LiAlH₄). masterorganicchemistry.comlibretexts.org The regioselectivity of reductive opening can be influenced by the reaction conditions and the reducing agent used.

Polymerization and Copolymerization of 2r 2 Propyloxirane

Stereoselective Ring-Opening Polymerization (ROP)

Stereoselective ROP of chiral epoxides like (2R)-2-propyloxirane is a key strategy for controlling the stereochemistry of the polymer chain. This process aims to incorporate the monomer units into the growing polymer chain with a specific and repeating stereochemical configuration, leading to stereoregular polymers such as isotactic PPO. acs.orgresearchgate.net

Synthesis of Isotactic Poly(propylene oxide) (PPO)

Isotactic PPO is characterized by having the methyl substituents on the polymer backbone with the same relative configuration along the chain. acs.org The synthesis of isotactic PPO from this compound is achieved through stereoselective ROP, where the catalyst dictates the preferential insertion of the monomer enantiomer in a stereoregular fashion. Early work in the 1950s by Pruitt and Baggett, using iron(III) chloride, demonstrated the first instance of stereoselectivity in epoxide polymerization, yielding semicrystalline PPO fractions later identified as isotactic. acs.orgresearchgate.net Polymerization of enantiopure propylene (B89431) oxide, such as this compound, with appropriate catalysts leads to isotactic polymer chains composed of a single enantiomer. acs.org

Development of Stereoregular Polymerization Catalysts

The development of catalysts capable of controlling the stereochemistry during epoxide ROP has been a significant area of research. Various catalyst systems, including metal-based complexes and organocatalysts, have been explored.

Metal-Based Systems: Many stereoselective epoxide ROP catalysts utilize transition metals, alkali and alkaline earth metals, and main group elements. illinois.edu Early examples included FeCl₃-PO, Al(ⁱBu)₃/H₂O, AlEt₃/H₂O, and ZnR₂/H₂O systems. acs.org More recent developments have focused on discrete metal complexes, particularly those based on aluminum, zinc, cobalt, and chromium, often featuring chiral ligands to induce stereocontrol. mdpi.commdpi.comcornell.edu For instance, chiral salen-type metal complexes, especially those of Co(III), have shown high activity and enantioselectivity in epoxide polymerization, enabling the synthesis of highly isotactic PPO. illinois.educapes.gov.brnih.gov Bimetallic complexes have also emerged as highly effective catalysts for stereoselective epoxide ROP, often exhibiting enhanced activity and selectivity through cooperative effects. cornell.edued.ac.ukroyalsocietypublishing.orgacs.orgpnas.org Double metal cyanide (DMC) catalysts, based on complexes like Zn₃[Co(CN)₆]₂, are also industrially relevant for propylene oxide polymerization, although they typically yield polyols with a random distribution of configurational sequences, even if they show predominantly head-to-tail regiosequence. researchgate.netcolab.wsmdpi.com

Chiral Diboranes: More recently, organocatalysts, including chiral diboranes, have been explored for the stereoselective polymerization of epoxides. dntb.gov.uaresearchgate.netrsc.orgrsc.org These metal-free systems can achieve isotactic-enriched polyethers from racemic propylene oxide, demonstrating that stereocontrol is not limited to metal-based catalysts. rsc.orgrsc.org Chiral diborane (B8814927) catalysts with BINOL backbones have been shown to deliver isotactic PPO. dntb.gov.uaresearchgate.net

Mechanistic Models for Stereocontrol

Assuming regioregular polymer formation, stereocontrol in epoxide polymerization is primarily governed by the interaction between the incoming monomer and the active site of the growing polymer chain. acs.org Two predominant mechanistic models describe how this stereocontrol is achieved in chain-growth polymerization:

Chain-End Control: In this model, the stereogenic center of the last incorporated monomer unit at the end of the polymer chain influences the stereochemistry of the next monomer addition. acs.org Achiral catalysts can induce isoselectivity via chain-end control, but this can lead to the propagation of stereochemical errors, resulting in stereoblock structures. acs.org

Enantiomorphic-Site Control: This mechanism involves a chiral active site, typically due to chiral ligands around a metal center, which preferentially selects one enantiomer of the monomer for enchainment, overriding the influence of the polymer chain end. acs.org Catalysts operating under enantiomorphic-site control can correct stereochemical errors. acs.org Most reported stereoselective epoxide polymerization systems are regulated by enantiomorphic-site control. acs.org The ratio of stereoerrors in the polymer can be analyzed using techniques like ¹³C NMR to distinguish between chain-end and enantiomorphic-site control mechanisms. acs.org

Bimetallic Mechanisms: Many highly active and selective catalysts for stereoselective epoxide polymerization, particularly metal-based systems, are proposed to operate via bimetallic or cooperative mechanisms. illinois.edumdpi.comroyalsocietypublishing.orgacs.orgpnas.org In these mechanisms, two metal centers or a metal center and a co-catalyst work together. One metal center may be involved in activating the epoxide monomer, while the other provides the nucleophile (e.g., an alkoxide or carbonate) for the ring-opening attack. mdpi.comroyalsocietypublishing.org This cooperative interaction at a bimetallic active site can effectively control both the regio- and stereoselectivity of the polymerization. illinois.edu

Chain-Growth Polymerization Dynamics

Ring-opening polymerization of epoxides is a type of chain-growth polymerization. wikipedia.orgyoutube.com The process involves a sequence of initiation, propagation, and termination steps. youtube.comuakron.edu

Initiation, Propagation, and Termination Processes

Initiation: The polymerization is initiated by an active species, which can be anionic, cationic, or metal-mediated. acs.orgsnu.ac.kr In metal-mediated and anionic ROP, the active species is typically a metal alkoxide (LnM–OR) or an alkoxide anion (OR⁻). acs.orgsnu.ac.kr The epoxide monomer coordinates to the metal center (in metal-mediated ROP) or is attacked by the nucleophilic initiator. acs.orgroyalsocietypublishing.orgsnu.ac.kr

Propagation: Chain propagation occurs through the nucleophilic attack of the growing polymer chain end (the alkoxide) on the carbon atom of the epoxide ring, leading to the ring opening and insertion of the monomer unit into the chain. acs.orgroyalsocietypublishing.orgsnu.ac.kr In metal-mediated ROP, the newly enchained epoxide is inserted between the oxygen atom of the chain end and the metal center. acs.org This process regenerates the active alkoxide species at the new chain end, allowing for further monomer additions.

Termination: Termination reactions can occur in ROP, although living polymerization conditions can minimize or eliminate them. youtube.comsnu.ac.kr Potential termination pathways include chain transfer to monomer, solvent, counter-ion, or polymer. youtube.comuakron.edusnu.ac.kr Intramolecular chain transfer (back-biting) can lead to the formation of cyclic oligomers, competing with chain growth. snu.ac.kr The nature of the catalyst and reaction conditions significantly influence the prevalence of termination reactions.

Factors Influencing Regioregularity in Polyether Formation

Regioregularity in poly(propylene oxide) refers to the orientation of the monomer units (propylene oxide) within the polymer chain, specifically whether they are linked head-to-tail (HT) or contain head-to-head (HH) or tail-to-tail (TT) linkages. acs.orgresearchgate.net In regioregular PPO, every repeat unit is oriented the same way, resulting in exclusive head-to-tail linkages. acs.orgresearchgate.net Regioirregularity, with the presence of HH or TT linkages, generally leads to amorphous polymers regardless of stereochemistry. acs.org

The regiochemistry of epoxide ring opening is determined by which carbon atom of the epoxide ring is attacked by the nucleophile. For monosubstituted epoxides like this compound, attack can occur at either the less substituted carbon (leading to head-to-tail linkage) or the more substituted carbon (leading to head-to-head or tail-to-tail linkages depending on the orientation of the next monomer). The ring opening can proceed via SN1 or SN2 mechanisms, influenced by reaction variables. mt.com SN2 ring opening, typically initiated by a strong basic nucleophile, tends to be more regioselective. mt.com

Discrete metal-based catalysts generally polymerize monosubstituted epoxides to give substantially regioregular polyethers. acs.org The catalyst structure, particularly the nature of the metal center and the ligands, plays a crucial role in directing the regioselectivity of the ring-opening event. Steric and electronic factors at the active site can favor attack at one carbon over the other. For example, modeling studies have suggested that steric interactions between the catalyst's ligands and the monomer can be responsible for both stereo- and regioselectivity. illinois.edu

Copolymerization with Carbon Dioxide and Other Monomers

The copolymerization of epoxides, including this compound (a chiral epoxide), with carbon dioxide (CO2) is a significant area of research focused on utilizing CO2 as a sustainable monomer for the production of valuable polycarbonate materials. This process typically yields poly(alkylene carbonates), which can range from perfectly alternating polycarbonates to poly(ether carbonates) containing varying proportions of ether linkages mdpi.comnih.gov. The incorporation of CO2 into polymers is a promising pathway for CO2 utilization, contributing to the development of biodegradable and biocompatible materials mdpi.comnsf.gov.

While much of the literature discusses the copolymerization of propylene oxide (PO) and cyclohexene (B86901) oxide (CHO) with CO2 as common examples, the principles and catalytic systems developed for these monomers are often applicable or adaptable to other epoxides, including chiral ones like this compound nih.gov. The successful copolymerization is highly dependent on the catalytic system employed, which influences activity, selectivity (alternating carbonate vs. ether linkages, and cyclic carbonate formation), and stereochemistry nih.govnih.gov.

Catalytic Systems for CO2/Epoxide Copolymerization

A variety of catalytic systems have been developed for the copolymerization of CO2 and epoxides. These can be broadly classified into homogeneous and heterogeneous catalysts nih.gov.

Homogeneous catalysts often provide better control over polymer architecture and narrow molecular weight distributions mdpi.comnih.gov. Common homogeneous systems include metal complexes, particularly those based on Co(III), Cr(III), Mn(III), Al(III), and Zn(II), typically coordinated by ligands such as salen or porphyrins mdpi.comnih.govresearchgate.net. These metal complexes are frequently used in conjunction with co-catalysts, which are often ionic compounds like bis(triphenylphosphine)iminium (PPN) salts or Lewis bases such as 4-dimethylaminopyridine (B28879) (DMAP) nih.govresearchgate.net. Binary catalyst systems, combining a metal complex (electrophile) with a nucleophilic co-catalyst, are effective for achieving controlled and selective copolymerization nih.gov.

Dinuclear or bimetallic catalysts, comprising two metal centers, have also shown excellent catalytic performance due to synergistic effects between the metals nih.govfrontiersin.orgnih.gov. Examples include heterodinuclear complexes featuring combinations like Mg(II)/Co(II) or Zn(II)/Mg(II) frontiersin.orgnih.gov. These systems can exhibit very high turnover frequencies and high selectivity for polycarbonate formation nih.gov.

Heterogeneous catalysts, such as double metal cyanides (DMCs) and zinc glutarate, are also utilized, and some are applied industrially for epoxide homopolymerization mdpi.comnih.gov. For CO2 copolymerization, heterogeneous catalysts often require more stringent conditions, such as high CO2 pressures, and can lead to the formation of poly(ether carbonates) rather than exclusively alternating polycarbonates mdpi.comnih.gov.

The choice of catalyst and co-catalyst, as well as reaction conditions like temperature and pressure, significantly impacts the catalytic activity, the ratio of carbonate to ether linkages in the polymer, and the formation of cyclic carbonate byproducts mdpi.commdpi.comnih.govresearchgate.net. For instance, certain cobalt-salen systems with specific co-catalysts have demonstrated high activity and selectivity for the alternating copolymerization of epoxides and CO2, yielding polycarbonates with high carbonate linkage content and narrow molecular weight distributions nih.govnih.gov.

Data on specific catalytic systems and their performance in the copolymerization of epoxides with CO2 is often presented in research articles. While direct data for this compound copolymerization with CO2 was not extensively detailed in the search results, the principles and catalysts effective for similar epoxides like propylene oxide are relevant.

| Catalyst System | Epoxide | Co-catalyst | Key Features | Source |

| (R,R)-SalenCoCl / PPNCl | 1,2-Butylene Oxide | PPNCl | Successfully used for high-molecular-weight poly(butylene carbonate). | mdpi.com |

| (R,R)-(salcy)CoBr | (S)-PO | None/PPNCl | Highly active for living, alternating copolymerization; high regioregularity. | nih.gov |

| (R,R)-(salcy)CoOBzF5 / [PPN]Cl | rac-PO | [PPN]Cl | Achieved high activity (620 TO/h), iso-enriched PPC. | nih.gov |

| (R,R)-(salcy)CoOBzF5 / [PPN]Cl | (S)-PO | [PPN]Cl | Very high turnover frequency (1100 h⁻¹). | nih.gov |

| (salen)Cr(III)Cl | Cyclohexene Oxide | N-methyl imidazole | Effective for poly(cyclohexenylene carbonate); activity increased with co-catalyst. | nih.gov |

| Zn(II)/Mg(II) heterodinuclear catalysts | Cyclohexene Oxide | Not specified | Good performance at low CO2 pressures. | nih.gov |

| Mg(II)/Co(II) heterodinuclear catalyst | Cyclohexene Oxide | Not specified | Significantly better activity (>12,000 h⁻¹) and high selectivity (>99%). | nih.gov |

| Double Metal Cyanides (DMCs) | Propylene Oxide | Not specified | Can yield poly(ether carbonates), lower activity with CO2. | mdpi.com |

| Metal-free Lewis pair (TEB/PPNCl) | Propylene Oxide | PPNCl | Used in terpolymerization with L-lactide and CO2. | sciepublish.com |

Note: PO refers to propylene oxide, which is structurally similar to this compound.

Theoretical and Experimental Studies on Copolymerization Mechanisms

Theoretical and experimental studies have provided significant insights into the mechanisms of CO2/epoxide copolymerization. The widely accepted mechanism for metal-catalyzed copolymerization involves a coordination-insertion process nih.govnsf.govmdpi.com.

The catalytic cycle is generally understood to involve the following key steps:

Initiation: An epoxide molecule coordinates to the metal center and is subsequently ring-opened by a nucleophile (often a growing polymer chain end or a ligand/co-catalyst) to form a metal alkoxide intermediate nih.govscienceopen.com.

Propagation: CO2 inserts into the metal-alkoxide bond, forming a metal carbonate species. This is followed by the coordination of another epoxide molecule and nucleophilic attack by the carbonate group, leading to epoxide ring-opening and the regeneration of a metal alkoxide, extending the polymer chain nih.govscienceopen.com. This process ideally occurs in an alternating fashion, incorporating epoxide and CO2 units sequentially nih.govnsf.gov.

Termination: Polymerization can be terminated by the addition of protic reagents, such as water or alcohols, which can lead to the formation of hydroxyl end-capped polymer chains nih.govnsf.govscienceopen.com.

Side reactions can occur, most notably the formation of cyclic carbonates and the formation of ether linkages within the polymer chain mdpi.comnih.govresearchgate.net. Cyclic carbonate formation can result from a backbiting reaction of the polymer chain end mdpi.commdpi.comresearchgate.net. The formation of ether linkages occurs when a metal alkoxide attacks another epoxide molecule instead of undergoing CO2 insertion nih.govscienceopen.com. The proportion of these side reactions is influenced by the catalyst structure, co-catalyst, and reaction conditions nih.govscienceopen.com.

Theoretical studies, often employing Density Functional Theory (DFT) calculations, have been instrumental in understanding the energy profiles of these reactions, identifying transition states, and elucidating the roles of different catalyst components nih.govnih.govfu-berlin.demdpi.comnih.gov. For instance, DFT studies have investigated the preference for linear polymer growth versus cyclic product formation nih.gov. They have also explored the mechanism of epoxide ring-opening, which is often considered a rate-limiting step, and the influence of stereoelectronic factors mdpi.com.

Experimental studies, utilizing techniques such as in situ spectroscopy (e.g., FT-IR, NMR) and kinetic measurements, complement theoretical findings by providing empirical data on reaction rates, intermediates, and polymer structures mdpi.comnih.gov. Detailed kinetic investigations can reveal the rate law of the copolymerization and provide insights into the synergistic effects in multinuclear catalysts nih.gov. Studies on the copolymerization of racemic epoxides with chiral catalysts have explored the effects of monomer and catalyst stereochemistry on the polymer microstructure, including regioregularity and stereoselectivity nih.govnih.gov.

Research findings indicate that the mechanism can involve a "chain shuttling" process in some dinuclear catalysts, where the polymer chain end migrates between the metal centers during monomer insertion nih.govfrontiersin.org. This can lead to improved catalyst performance frontiersin.org. The distinct roles of different metals in heterodinuclear catalysts, such as one metal coordinating the epoxide and the other facilitating the attack of the carbonate intermediate, have been revealed through combined experimental and theoretical approaches nih.govnih.gov.

Applications of 2r 2 Propyloxirane As a Chiral Building Block

Enantioselective Synthesis of Complex Organic Molecules

The utility of chiral epoxides as precursors in the synthesis of biologically active and structurally complex natural products is well-established. nih.govrsc.orgmdpi.comencyclopedia.pub The (2R)-2-propyloxirane moiety provides a key chiral fragment that can be elaborated into the core structures of various natural products, including alkaloids and terpenoids. nih.govrsc.org

Construction of Chiral Scaffolds for Natural Product Total Synthesis (e.g., Umuravumbolide, Putaminoxin, Alkaloids, Terpenoids)

The enantiopure nature of this compound makes it an ideal starting point for the total synthesis of natural products where specific stereochemistry is crucial for biological activity.

Putaminoxin: A notable example of the direct application of this compound is in the stereoselective synthesis of Putaminoxin. Research has demonstrated a synthetic route to this phytotoxic macrolide commencing from (R)-2-propyloxirane. This synthesis underscores the role of the chiral epoxide in establishing the desired stereochemistry early in the synthetic sequence.

While direct total syntheses of Umuravumbolide, a variety of alkaloids, and a broad range of terpenoids commencing specifically from this compound are not extensively documented in publicly available literature, the general strategy of utilizing chiral epoxides for their construction is a cornerstone of modern synthetic chemistry. nih.govrsc.orgnih.gov For instance, the synthesis of the macrocyclic spermidine (B129725) alkaloid (-)-3-hydroxycelacinnine has been achieved using a chiral oxirane precursor, highlighting the potential of such building blocks in alkaloid synthesis. The ring-opening of chiral epoxides is a frequently employed key step in the synthesis of various terpenoid natural products, establishing crucial stereocenters within the carbon skeleton. nih.govnih.gov

Preparation of Chiral Intermediates for Advanced Synthesis

The reactivity of the epoxide ring in this compound allows for its conversion into a variety of chiral intermediates that are valuable in more complex synthetic endeavors. The regioselective and stereospecific opening of the epoxide ring by various nucleophiles leads to the formation of key synthons such as chiral 1,2-diols and 1,2-aminoalcohols. rsc.org

These intermediates, possessing defined stereochemistry, are pivotal for the construction of more elaborate molecules. For example, chiral 1,2-diols are versatile precursors for the synthesis of various cyclic and acyclic compounds, including ligands for asymmetric catalysis. nih.gov Similarly, chiral 1,2-aminoalcohols are fundamental structural motifs in many biologically active compounds and are sought-after intermediates in pharmaceutical synthesis. rsc.org The generation of these intermediates from this compound provides a reliable and efficient method for incorporating chirality into larger, more complex target molecules.

Derivatization Strategies for Functionalized this compound Derivatives

The synthetic utility of this compound is significantly expanded through various derivatization strategies, primarily centered around the nucleophilic ring-opening of the epoxide. masterorganicchemistry.comlibretexts.org This reaction is highly regioselective, with nucleophiles generally attacking the less sterically hindered carbon atom in an SN2 fashion, leading to inversion of configuration at that center. youtube.comkhanacademy.org This predictable stereochemical outcome is a major advantage in asymmetric synthesis.

A wide array of nucleophiles can be employed to open the epoxide ring, leading to a diverse range of functionalized products. These reactions can be catalyzed by acids or bases, and the choice of conditions can influence the regioselectivity, particularly in more complex epoxide systems. libretexts.org

Table 1: Nucleophilic Ring-Opening Reactions of Epoxides

| Nucleophile Type | Nucleophile Example | Product Functional Group |

| Oxygen Nucleophiles | Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻) | 1,2-Diol, 1,2-Ether Alcohol |

| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂), Azides (N₃⁻) | 1,2-Aminoalcohol, 1,2-Azidoalcohol |

| Carbon Nucleophiles | Grignard Reagents (RMgX), Organolithiums (RLi), Enolates | Carbon-Carbon Bond Formation |

| Sulfur Nucleophiles | Thiols (RSH) | 1,2-Thioalcohol |

| Halogen Nucleophiles | Halide Ions (X⁻) | 1,2-Halohydrin |

This table presents generalized reactions applicable to epoxides, including this compound.

The reaction of this compound with these nucleophiles provides a straightforward entry into a variety of chiral C5 building blocks. For example, reaction with an oxygen nucleophile like hydroxide or an alkoxide will yield a chiral 1,2-diol or a 1,2-ether alcohol, respectively. Nitrogen nucleophiles such as amines or azides afford chiral 1,2-aminoalcohols or 1,2-azidoalcohols, which are precursors to amino compounds. Carbon nucleophiles, including Grignard reagents and enolates, enable the formation of new carbon-carbon bonds, allowing for the extension of the carbon chain while retaining the chiral integrity of the original epoxide. nih.govresearchgate.net These derivatization strategies significantly enhance the synthetic value of this compound, making it a highly adaptable chiral synthon.

Theoretical and Computational Chemistry Studies of 2r 2 Propyloxirane

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), provide profound insights into the reactivity of chiral epoxides like (2R)-2-propyloxirane. These computational methods allow for the detailed exploration of reaction mechanisms, the characterization of fleeting transition states, and the prediction of reaction outcomes.

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of epoxide ring-opening reactions. By calculating the electronic structure and energies of reactants, products, and intermediate structures, DFT can map out the potential energy surface of a reaction, revealing the most likely pathways.

For reactions involving epoxides, DFT calculations can distinguish between different mechanistic possibilities, such as SN2-type backside attacks or pathways involving more ionic intermediates. The choice of functional and basis set within the DFT framework is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly used for these types of investigations.

While specific DFT studies focusing solely on this compound are not abundant in the literature, the principles derived from studies on analogous systems are directly applicable. For example, DFT calculations on the ring-opening of other terminal epoxides consistently show a concerted SN2 mechanism to be favorable, particularly with soft nucleophiles. These studies confirm that the nucleophile approaches one of the electrophilic carbon atoms of the epoxide ring, leading to a simultaneous breaking of the C-O bond and the formation of a new bond with the nucleophile.

Characterization of Transition States and Intermediates in Epoxide Transformations

A key strength of quantum chemical methods is the ability to calculate the structures and energies of transition states (TS) and intermediates, which are often difficult or impossible to observe experimentally. The transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate.

In the context of the ring-opening of this compound, DFT calculations can precisely model the geometry of the transition state. For an SN2 reaction, this would involve a pentacoordinate carbon atom where the nucleophile and the leaving oxygen atom are in a nearly linear arrangement. The propyl group and the other substituents on the epoxide ring will have specific orientations in the transition state that minimize steric hindrance.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Cyclohexene (B86901) Oxide + Acetate (B1210297) | ZORA-OLYP/QZ4P | 16.6 nih.govub.edu |

This table presents the calculated activation energy for the ring-opening of a model epoxide, providing an example of the data that can be obtained through DFT calculations.

Prediction and Interpretation of Stereoselectivity and Regioselectivity

For a chiral epoxide like this compound, the concepts of stereoselectivity and regioselectivity are paramount. Regioselectivity refers to the preference for the nucleophile to attack one of the two non-equivalent carbon atoms of the epoxide ring (C2 or C3). Stereoselectivity refers to the preference for the formation of one stereoisomer over another.

DFT calculations are instrumental in predicting and explaining these selectivities. By comparing the activation energies for the different possible attack pathways, the favored product can be identified.

Regioselectivity: In the case of this compound, nucleophilic attack can occur at the substituted C2 carbon or the unsubstituted C3 carbon. Under neutral or basic conditions, following the SN2 mechanism, the attack is generally favored at the less sterically hindered carbon, which would be C3. This is often referred to as the "normal" regioselectivity. However, electronic factors can also play a role, and computational studies can quantify the relative importance of steric and electronic effects.

Stereoselectivity: The ring-opening of a chiral epoxide via an SN2 mechanism is inherently stereospecific. The backside attack of the nucleophile leads to an inversion of the stereochemistry at the attacked carbon center. For this compound, attack at C3 would proceed with inversion of configuration at that center, leading to a specific stereoisomeric product. DFT can confirm this by analyzing the geometry of the transition state and the resulting product.

Stereoelectronic Factors in this compound Reactivity

Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons on the reactivity and stability of a molecule, are crucial in understanding the behavior of this compound. The orientation of the C-O bonds in the epoxide ring and the orbitals of the adjacent propyl group can influence the accessibility of the electrophilic carbon atoms to an incoming nucleophile.

The anti-periplanar arrangement of the attacking nucleophile's lone pair and the breaking C-O bond is a classic example of a stereoelectronic requirement for an SN2 reaction. DFT calculations can visualize the molecular orbitals involved in the transition state, such as the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the epoxide. The shape and energy of the LUMO, which is typically localized along the C-O bonds of the epoxide, can explain the preferred trajectory of nucleophilic attack. The presence of the propyl group will subtly modify the shape and energy of these orbitals compared to a simpler epoxide like propylene (B89431) oxide.

Molecular Modeling and Simulation

Beyond the static picture provided by quantum chemical calculations of individual molecules, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of this compound and its interactions with its environment.

Conformational Analysis of this compound and its Complexes

Even a relatively simple molecule like this compound can exist in various conformations due to the rotation around the C-C single bonds of the propyl group. Molecular modeling methods, such as molecular mechanics force fields, can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule.

The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformation is important as it can influence the molecule's reactivity. For instance, a conformation that presents less steric hindrance to one face of the epoxide ring may be more susceptible to nucleophilic attack from that direction.

Ligand-Substrate Interactions in Catalytic Systems

The stereochemical outcome of the ring-opening of this compound is profoundly influenced by the non-covalent interactions between the epoxide (substrate) and the chiral catalyst-ligand complex. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these interactions, which are often subtle yet decisive in controlling enantioselectivity.

In the context of the widely used chiral (salen)Co(III) catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides, mechanistic investigations have revealed a cooperative bimetallic mechanism. nih.govharvard.edu Kinetic and structural studies suggest that the reaction involves two different (salen)metal units that work in concert to activate both the epoxide and the nucleophile (water). harvard.edu The rate- and stereoselectivity-determining step is proposed to involve a bimetallic transition state where the nucleophile is delivered from one metal complex to the epoxide bound to another. harvard.edu

For a terminal epoxide like this compound, the catalyst must differentiate between the two enantiomers. In the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes, one enantiomer is hydrolyzed at a much faster rate than the other, allowing for the separation of the unreacted epoxide in high enantiomeric excess. nih.gov Computational models of analogous systems, such as propylene oxide, have shed light on the nature of the transition states. unicamp.br

In the acid-catalyzed hydrolysis of propylene oxide, a close structural analog of this compound, theoretical studies have compared the SN1 and SN2-like mechanisms. unicamp.br Using high-level calculations (MP2/6-311++G**), it was shown that the SN2 mechanism is energetically favored. unicamp.br The nucleophilic attack of water can occur at either the more substituted (C2) or less substituted (C1) carbon of the protonated epoxide. The calculated energy barriers for these pathways provide insight into the regioselectivity of the reaction.

A computational study on the ring-opening of 2-(chloromethyl)oxirane with halide and acetate anions further underscores the importance of the transition state geometry. researchgate.net DFT calculations revealed that a backside α-attack of the nucleophile is the favored pathway. researchgate.net The study also highlighted the role of electrophilic activation by alkali metal cations, which can influence the reaction's activation parameters. researchgate.net

The interaction between the substrate and the catalyst is not limited to electrostatic and steric effects. In some systems, hydrogen bonding and other non-covalent interactions play a crucial role. For instance, in the enantioselective opening of meso-epoxides catalyzed by chiral titanium complexes, the formation of a β-titanoxy carbon radical is a key step, where the interaction between the titanium catalyst and the epoxide oxygen is critical for enantioselection. nih.gov

The following table summarizes key findings from computational studies on ligand-substrate interactions in the ring-opening of terminal epoxides, which are applicable to understanding the behavior of this compound.

| Catalytic System/Reaction | Key Computational Findings | Reference |

| (salen)Co(III) catalyzed HKR | Cooperative bimetallic mechanism; one metal center activates the epoxide while another delivers the nucleophile. | nih.govharvard.edu |

| Acid-catalyzed hydrolysis of propylene oxide | SN2 mechanism is energetically favored over SN1. | unicamp.br |

| Nucleophilic ring-opening of 2-(chloromethyl)oxirane | Backside α-attack is the preferred reaction pathway. Alkali metal cations can provide electrophilic activation. | researchgate.net |

| Chiral titanocene-catalyzed cross-coupling | Enantioselective formation of a β-titanoxy carbon radical is the key stereodetermining step. | nih.gov |

Development of Enantioselective Descriptors

The prediction of enantioselectivity is a major goal in asymmetric catalysis. The development of enantioselective descriptors, often through Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or electronic properties of substrates and catalysts with the enantiomeric excess (ee) of the product.

For the enantioselective ring-opening of epoxides, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov In a study on a series of 2,2-disubstituted epoxides undergoing enzymatic hydrolysis, these methods were used to build predictive models for the enantiomeric ratio (E). nih.gov The models correlate the steric and electrostatic fields of the substrates with the observed enantioselectivity. nih.gov Although this study did not specifically include this compound, the principles are directly applicable. For a given catalyst, the steric bulk and electronic nature of the propyl group in this compound would be key descriptors determining the fit within the catalyst's chiral pocket and thus the enantioselectivity of the reaction.

The CoMFA and CoMSIA models generate contour maps that visualize the regions around the substrate where certain properties are favorable or unfavorable for high enantioselectivity. For instance, a steric contour map might indicate that a bulky substituent at a particular position enhances the differentiation between the two enantiomers by the catalyst, leading to a higher ee. Conversely, an electrostatic contour map could show that an electron-withdrawing group at a specific location is beneficial for enantioselectivity.

The predictive power of these models is typically evaluated by a cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²). A study on epoxide hydrolases yielded a CoMFA model with a q² of 0.701 and an r² of 0.937, indicating a robust and predictive model. nih.gov

The development of such descriptors is not limited to enzymatic catalysis. For metal-based catalysts like the Jacobsen-Katsuki catalyst, understanding the subtle interplay of steric and electronic factors is crucial. organic-chemistry.org While a full QSAR model for the Jacobsen catalyst with a wide range of terminal epoxides is complex, the principles remain the same. The enantioselectivity is governed by the non-covalent interactions between the substrate and the chiral salen ligand, and descriptors can be developed to quantify these interactions.

The table below outlines the key aspects of developing enantioselective descriptors for epoxide ring-opening reactions.

| Methodology | Description | Application to this compound | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D steric and electrostatic fields of a molecule with its biological activity or chemical property (e.g., enantioselectivity). | The size and electronic properties of the propyl group would be key input descriptors for predicting the enantioselectivity of its ring-opening. | nih.gov |

| Mechanistic Descriptors | Based on the energies of transition states or key intermediates calculated using quantum mechanics (e.g., DFT). | The energy difference between the transition states leading to the two enantiomeric products (ΔΔG‡) is a direct descriptor of enantioselectivity. | unicamp.br |

| Geometric Descriptors | Based on the geometric fit of the substrate within the chiral pocket of the catalyst. | The orientation and conformation of this compound within the catalyst's active site can be used to derive descriptors related to steric hindrance and favorable interaction points. | organic-chemistry.org |

Advanced Analytical Techniques for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (2R)-2-propyloxirane and its derivatives. It provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

In-situ or real-time NMR spectroscopy offers a non-invasive method to observe a chemical reaction as it happens directly within the NMR spectrometer. nih.gov This technique is perfectly suited for studying the kinetics of reactions involving this compound, such as its ring-opening. By acquiring a series of ¹H NMR spectra at regular time intervals, the consumption of the starting material and the formation of products can be quantified. nih.govmagritek.com

For a typical ring-opening reaction of this compound, the characteristic signals of the oxirane ring protons would be monitored. As the reaction progresses, the intensity of these signals will decrease, while new signals corresponding to the ring-opened product (e.g., a 1,2-diol or an amino alcohol) will appear and increase in intensity. magritek.com Plotting the concentration or signal integral of a characteristic peak against time allows for the determination of reaction rate constants. magritek.com

Modern NMR systems can be equipped with flow cells connected to an external reactor, allowing for analysis under various temperatures and conditions that would be difficult to achieve in a standard NMR tube. magritek.com Even when reactions cause sample inhomogeneity or are run in non-deuterated solvents where a deuterium (B1214612) lock is not possible, advanced data processing methods can be applied to extract quantitative kinetic data from the resulting distorted spectra. nih.gov

Table 1: Representative Data from In-situ NMR Monitoring of an Epoxide Reaction

| Time (minutes) | This compound Integral (Relative) | Product Integral (Relative) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.56 | 0.44 |

| 30 | 0.42 | 0.58 |

| 60 | 0.18 | 0.82 |

| 120 | 0.03 | 0.97 |

| This table is illustrative, showing how the relative concentrations of reactant and product would change over time during a hypothetical first-order reaction monitored by NMR. |

¹H and ¹³C NMR spectroscopy are fundamental for the structural verification of this compound and its reaction products. The chemical shifts (δ) and spin-spin coupling constants provide a unique fingerprint of the molecule. wisc.edu In ¹³C NMR, the number of distinct signals indicates the number of non-equivalent carbon environments in the molecule. libretexts.orgdocbrown.info

For this compound, one would expect five distinct signals in the ¹³C NMR spectrum. The carbons of the strained oxirane ring resonate at a characteristic upfield chemical shift compared to other ether carbons. Following a ring-opening reaction, such as acid-catalyzed hydrolysis to form a diol, these signals disappear and are replaced by signals corresponding to carbons bearing hydroxyl groups. libretexts.orglibretexts.org

The stereochemistry of the products can also be investigated using NMR. For example, in the ring-opening of an epoxide, the stereochemical outcome (inversion or retention of configuration) can be determined by analyzing the coupling constants of the protons on the newly formed stereocenters. Furthermore, chiral derivatizing agents can be used to convert enantiomeric or diastereomeric products into new compounds with distinguishable NMR spectra, allowing for their quantification. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for an Epoxide and its Ring-Opened Product

| Compound | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| This compound | Oxirane CH | ~2.9 - 3.1 | ~52 |

| Oxirane CH₂ | ~2.5 - 2.8 | ~47 | |

| Propyl CH₂ | ~1.4 - 1.6 | ~35 | |

| Propyl CH₂ | ~1.3 - 1.5 | ~19 | |

| Propyl CH₃ | ~0.9 - 1.0 | ~14 | |

| Product (e.g., Pentane-1,2-diol) | CH-OH | ~3.4 - 3.8 | ~74 |

| CH₂-OH | ~3.3 - 3.6 | ~67 | |

| Note: These are approximate values. Actual shifts depend on the solvent and specific molecular environment. wisc.edulibretexts.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Monitoring chemical reactions in real-time can be challenging, especially when trying to detect low-concentration, transient intermediates. uvic.ca Pressurized Sample Infusion Electrospray Ionization Mass Spectrometry (PSI-ESI-MS) is an online monitoring technique where a reacting solution is continuously transferred directly into the ESI source of a mass spectrometer. uvic.ca This allows for the detection of ionic intermediates and products as they are formed, providing insights into the reaction mechanism on a time scale of seconds to minutes. uvic.ca The method is applicable to any reaction where components can be ionized, which is common in the acid- or base-catalyzed ring-opening of epoxides. libretexts.orguvic.ca

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis. chemrxiv.orgnih.gov Before reaching the mass analyzer, ions are separated based on their size, shape, and charge as they travel through a gas-filled drift tube. nih.goviu.edu This is particularly valuable for distinguishing between isomers (such as regioisomeric products from the ring-opening of an unsymmetrical epoxide) that have identical masses. chemrxiv.orgchemrxiv.org By separating ions based on their collision cross-section (CCS), IMS-MS can help to identify and characterize different species present in a complex reaction mixture, including short-lived intermediates that might otherwise be unobservable. nih.govmdpi.com

Chromatographic Methods for Stereochemical Analysis (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for separating the components of a mixture and are the gold standard for determining the enantiomeric purity of chiral molecules like this compound.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing a chiral stationary phase (CSP) are the most effective methods for separating enantiomers. nih.govgcms.cz A CSP creates a chiral environment where the two enantiomers of a compound interact differently, leading to different retention times and thus their separation. aocs.orgsigmaaldrich.com This allows for the precise determination of the enantiomeric excess (ee) of this compound or its chiral products. nih.govpnas.org

For chiral HPLC, stationary phases based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) carbamates, are widely used and highly effective for a broad range of compounds, including epoxides. nih.govnih.govresearchgate.net The choice of mobile phase (both normal and reversed-phase) and temperature can significantly impact the separation. nih.govmdpi.com